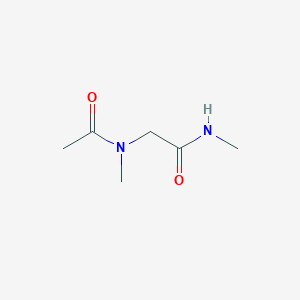

N-methyl-2-(N-methylacetamido)acetamide

Description

N-methyl-2-(N-methylacetamido)acetamide is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetamide and is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by its white crystalline appearance and is soluble in water and other organic solvents.

Properties

IUPAC Name |

2-[acetyl(methyl)amino]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)8(3)4-6(10)7-2/h4H2,1-3H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNHSCSOCKZTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-(N-methylacetamido)acetamide can be synthesized through the reaction of N-methylacetamide with acetic anhydride. The reaction typically involves heating the mixture to a temperature of around 130°C to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{CH}_3\text{CONHCH}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CONHCH}_2\text{COCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(N-methylacetamido)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-methyl-2-(N-methylacetamido)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(N-methylacetamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the molecular target being studied.

Comparison with Similar Compounds

Similar Compounds

N-methylacetamide: A simpler derivative of acetamide with similar solubility and reactivity.

N,N-dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom, used as a solvent and reagent in organic synthesis.

N-ethylacetamide: An ethyl derivative of acetamide with similar properties and applications.

Uniqueness

N-methyl-2-(N-methylacetamido)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its ability to form stable complexes with metal ions and other molecules makes it valuable in both research and industrial applications.

Biological Activity

N-methyl-2-(N-methylacetamido)acetamide (often abbreviated as NMMA) is a compound of interest in various biological studies due to its potential pharmacological activities. This article synthesizes current research findings regarding its biological activity, including its effects on cellular processes, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of NMMA can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 129.16 g/mol

- Functional Groups : Contains amide and methyl groups that contribute to its solubility and reactivity.

Pharmacological Effects

Research has demonstrated that NMMA exhibits a range of biological activities:

- Antitumor Activity : NMMA has been evaluated for its potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with lung and pancreatic cancers. For instance, a study indicated that NMMA significantly reduced cell viability in HFL1 and NHI3T3 cell lines at concentrations as low as 0.050 mM for 24 hours .

- Mechanism of Action : The compound's mechanism appears to involve the modulation of key signaling pathways. It has been suggested that NMMA may interact with growth factor receptors (such as VEGFR) and influence downstream signaling cascades, potentially leading to apoptosis in cancer cells .

- Toxicity Profiles : Toxicological assessments indicate that NMMA may exhibit low toxicity at therapeutic doses. In repeated-dose studies, NMMA did not demonstrate significant adverse effects on liver function or other vital organs when administered at controlled dosages .

Study 1: Anticancer Efficacy

In a controlled experiment, NMMA was tested against human pancreatic cancer cell lines (Patu8988). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at concentrations ranging from 0.069 to 0.441 mM .

Study 2: Toxicological Assessment

A tier II assessment of N-methylacetamide analogs indicated that NMMA does not cause serious damage through repeated oral exposure, contrasting with structurally similar compounds that exhibited hepatotoxicity . Histopathological examinations revealed no significant abnormalities in treated subjects compared to controls.

Comparative Biological Activity

| Compound | IC50 (mM) | Biological Activity |

|---|---|---|

| This compound | 0.069 - 0.441 | Antitumor activity against pancreatic cancer |

| N,N-dimethylacetamide | Not specified | Hepatotoxicity observed in repeated exposures |

| Acetamide | Not specified | Non-genotoxic; low toxicity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.